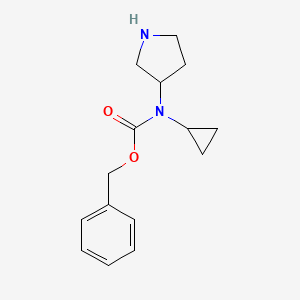

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13468243

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O2 |

|---|---|

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | benzyl N-cyclopropyl-N-pyrrolidin-3-ylcarbamate |

| Standard InChI | InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2 |

| Standard InChI Key | ZOGPRVKWMUKHFA-UHFFFAOYSA-N |

| SMILES | C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3 |

Introduction

Synthesis Methods

The synthesis of cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropyl and carbamic acid benzyl ester groups. These methods often require specific reaction conditions, such as controlled temperatures and solvents, to optimize yields and purity.

Biological Activities and Potential Applications

While specific data on cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is limited, compounds with similar structures have shown potential in various pharmacological applications:

-

Pharmacological Properties: Carbamate derivatives, in general, are known for their diverse biological activities, including anticonvulsant, analgesic, and antimicrobial effects .

-

Therapeutic Applications: The unique structure of this compound suggests potential applications in neuropharmacology, particularly in treating neurodegenerative diseases or managing chronic pain conditions.

Interaction Studies and Viability as a Therapeutic Agent

Understanding how cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester interacts with biological systems is crucial for determining its viability as a therapeutic agent. This involves studying its binding affinity to specific receptors or enzymes and evaluating its efficacy in preclinical models.

Comparison with Similar Compounds

Several compounds share structural similarities with cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-benzyl pyrrolidin-3-ylcarbamate | Not specified | Lacks cyclopropane; used in similar applications |

| Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester | Not specified | Additional methyl group; potentially different activity |

| (R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl-cyclopropyl-carbamic acid benzyl ester | Not specified | Contains chlorine; may exhibit different reactivity |

These compounds highlight the versatility of the pyrrolidine and cyclopropane motifs in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume